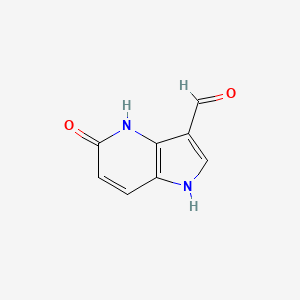

5-Hydroxy-4-azaindole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Hydroxy-4-azaindole-3-carbaldehyde is a novel class of nitrogen heterocyclic compound with potential applications in various fields of research. It is a significant heterocyclic system in natural products and drugs . The CAS number for this compound is 1027068-77-4 .

Synthesis Analysis

The synthesis of 5-Hydroxy-4-azaindole-3-carbaldehyde involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This strategy is mechanistically different from the reported routes and involves the transformation of (aza)indole scaffolds into substituted meta-aminobiaryl scaffolds via Aldol-type addition and intramolecular cyclization followed by C–N bond cleavage and re-aromatization .

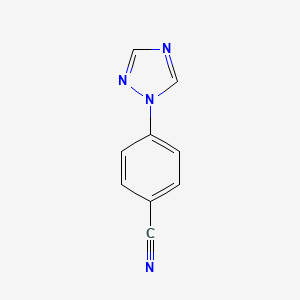

Molecular Structure Analysis

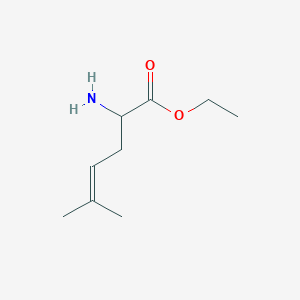

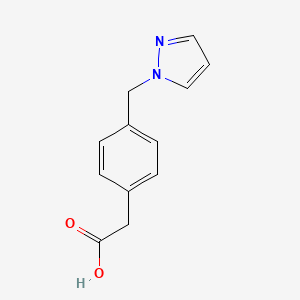

The molecular structure of 5-Hydroxy-4-azaindole-3-carbaldehyde is represented by the formula C8H6N2O2 . The molecular weight of this compound is 162.15 g/mol.

Chemical Reactions Analysis

The chemical reactions involving 5-Hydroxy-4-azaindole-3-carbaldehyde are complex and involve several steps. For instance, the remodeling of (aza)indoles to meta-aminoaryl nicotinates for late-stage conjugation of vitamin B3 to (hetero)arylamines involves the transformation of (aza)indole scaffolds into substituted meta-aminobiaryl scaffolds via Aldol-type addition and intramolecular cyclization followed by C–N bond cleavage and re-aromatization .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Hydroxy-4-azaindole-3-carbaldehyde include its molecular weight, which is 162.15 g/mol. Other properties such as melting point, boiling point, and density can be found in specific databases .

科学的研究の応用

Synthesis of Biologically Active Natural Products

Azaindoles are present in many biologically active natural products and synthetic derivatives. They have recently led to several therapeutic agents for a variety of diseases . The biochemical and biophysical properties of azaindoles make them attractive targets for novel synthetic methods, which can produce diversely substituted azaindoles, including bioactive natural products and drug candidates .

Multicomponent Reactions (MCRs)

1H-Indole-3-carbaldehyde derivatives, like 5-Hydroxy-4-azaindole-3-carbaldehyde, play a crucial role in MCRs. These reactions are a sustainable strategy to create complex molecules in a single step, which is time- and cost-effective, and aligns with green chemistry principles . MCRs have been used to synthesize various biologically active structures, including carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .

Kinase Inhibitors

The azaindole framework is extensively used in the design of kinase inhibitors. These inhibitors are pivotal in drug discovery and innovation, targeting various protein kinases involved in disease pathways. Azaindole derivatives have emerged from medicinal chemistry and Fragment-Based Drug Discovery (FBDD) programs as effective kinase inhibitors .

Antioxidant Properties

Indole derivatives exhibit significant antioxidant activities. The indole nucleus is found in many natural products and has shown various biological activities, including antioxidant effects. This property is crucial for developing treatments for oxidative stress-related diseases .

Antimicrobial and Antibiotic Activities

Indole derivatives also display antimicrobial and antibiotic properties. These activities are essential for developing new treatments against resistant strains of bacteria and other pathogens. The indole core structure is a key component in many compounds with these properties .

Anti-inflammatory and Anticancer Activities

The indole nucleus, part of the 5-Hydroxy-4-azaindole-3-carbaldehyde structure, is known for its anti-inflammatory and anticancer activities. These properties make it a valuable scaffold for pharmaceutical development, leading to new therapies for inflammation and cancer .

将来の方向性

The future directions for the use of 5-Hydroxy-4-azaindole-3-carbaldehyde could involve its incorporation into bioactive molecules, especially at the later stages of synthesis, to reveal bioactivities by expanding the chemical space toward unexplored biological applications via skeletal functionalization . This compound represents a novel class of nitrogen heterocyclic compound with potential applications in various fields of research.

作用機序

Target of Action

It is known that the azaindole chemical scaffold, to which this compound belongs, is represented in many biologically active natural products and synthetic derivatives . These compounds have yielded several therapeutic agents for a variety of diseases .

Mode of Action

It’s worth noting that azaindoles, in general, have interesting biochemical and biophysical properties . These properties have led numerous investigators to design and implement novel synthetic methods for azaindole core units, which have been used to produce a number of diversely substituted azaindoles, including bioactive natural products, key intermediates, and drug candidates .

Biochemical Pathways

It is known that derivatives of indole-3-carbaldehyde, a similar compound, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These derivatives play an important role in pathogen defense in cruciferous plants .

Result of Action

It’s worth noting that azaindoles, in general, have yielded several therapeutic agents for a variety of diseases , suggesting that they may have significant biological effects.

Action Environment

It’s known that the biosynthesis of similar compounds, such as indole-3-carbaldehyde derivatives, can be influenced by environmental factors such as silver nitrate treatment .

特性

IUPAC Name |

5-oxo-1,4-dihydropyrrolo[3,2-b]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-4-5-3-9-6-1-2-7(12)10-8(5)6/h1-4,9H,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNMCDFZDRNVMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1NC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440280 |

Source

|

| Record name | 5-HYDROXY-4-AZAINDOLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-4-azaindole-3-carbaldehyde | |

CAS RN |

1027068-77-4 |

Source

|

| Record name | 5-HYDROXY-4-AZAINDOLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,4R,5R,6R)-5-Acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B1336653.png)